3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid
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Overview
Description
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the ethoxycarbonyl group: This step involves esterification, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid exerts its effects involves its interaction with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trimethyl substitutions can affect the compound’s hydrophobicity and overall molecular conformation, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid
- 3-(5-ethoxycarbonyl-1,2,4-trimethyl-1H-pyrrol-2-yl)propanoic acid
Uniqueness
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications in research and industry.
Properties
IUPAC Name |
3-(5-ethoxycarbonyl-1,2,4-trimethylpyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-18-13(17)12-8(2)10(6-7-11(15)16)9(3)14(12)4/h5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUJTSZKUBWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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